molecular formula C13H13FO2 B13087050 Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate

Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate

Cat. No.: B13087050
M. Wt: 220.24 g/mol
InChI Key: IMQLYVDZZIPIEB-UHFFFAOYSA-N
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Description

Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl group, a propanoate backbone, and a phenyl ring substituted with an ethynyl and a fluorine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate typically involves the esterification of 3-(4-ethynyl-2-fluorophenyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(4-ethynyl-2-fluorophenyl)propanoic acid.

    Reduction: Formation of 3-(4-ethynyl-2-fluorophenyl)propanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate exerts its effects depends on its interaction with specific molecular targets. The ethynyl and fluorine groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(4-fluorophenyl)propanoate
  • Ethyl 3-(4-ethynylphenyl)propanoate
  • Ethyl 3-(2-fluorophenyl)propanoate

Uniqueness

Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate is unique due to the presence of both ethynyl and fluorine substituents on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with structurally similar compounds.

Molecular Characteristics:

PropertyValue
Molecular FormulaC13H13FO2
Molecular Weight220.24 g/mol
IUPAC NameThis compound
InChI KeyIMQLYVDZZIPIEB-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)CCC1=C(C=C(C=C1)C#C)F

The structure features an ethynyl group and a fluorine atom on a phenyl ring, contributing to its distinctive chemical properties and potential interactions with biological targets.

This compound exhibits biological activity primarily through its interactions with various biomolecules, such as enzymes and receptors. The presence of the ethynyl and fluorine substituents is believed to enhance its binding affinity and selectivity towards these targets. The ester group can undergo hydrolysis to yield the active carboxylic acid form, which may further interact with biological pathways.

Potential Therapeutic Applications

Research indicates that this compound may have applications in several therapeutic areas, including:

  • Antiviral Activity: Preliminary studies suggest that this compound could disrupt viral replication processes, making it a candidate for further investigation in antiviral drug development.
  • Cancer Research: Its ability to interact with specific molecular targets may also extend to cancer therapeutics, where modulation of signaling pathways is critical for inhibiting tumor growth .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Antiviral Studies: In vitro assays demonstrated that compounds similar to this compound can inhibit the lifecycle of β-coronaviruses by disrupting both viral entry and replication phases. This suggests a potential role for this compound in developing antiviral therapies .
  • Enzyme Interaction Studies: Investigations into the binding interactions between this compound and specific enzymes have shown promising results, indicating that it may serve as a chemical probe for further research into enzyme inhibition mechanisms .

Comparison with Similar Compounds

This compound shares structural similarities with other compounds that may exhibit distinct biological activities:

Compound NameStructural FeaturesPotential Biological Activity
Ethyl 3-(4-fluorophenyl)propanoateContains a fluorophenyl groupAnticancer properties
Ethyl 3-(4-ethynylphenyl)propanoateLacks the fluorine substituentAntimicrobial activity
Ethyl 3-(2-fluorophenyl)propanoateDifferent position of fluorineVaries based on substitution

The unique combination of ethynyl and fluorine groups in this compound imparts specific chemical reactivity and potential biological properties that differentiate it from similar compounds, making it valuable for research applications in medicinal chemistry.

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

ethyl 3-(4-ethynyl-2-fluorophenyl)propanoate

InChI

InChI=1S/C13H13FO2/c1-3-10-5-6-11(12(14)9-10)7-8-13(15)16-4-2/h1,5-6,9H,4,7-8H2,2H3

InChI Key

IMQLYVDZZIPIEB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)C#C)F

Origin of Product

United States

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